molecular formula C9H18O B15239692 2-Tert-butylcyclopentan-1-ol

2-Tert-butylcyclopentan-1-ol

Cat. No.: B15239692
M. Wt: 142.24 g/mol
InChI Key: OZFCDDMZWNHANP-UHFFFAOYSA-N
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Description

2-Tert-butylcyclopentan-1-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a hydroxyl group (-OH) attached to a cyclopentane ring that is substituted with a tert-butyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-tert-butylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-tert-butylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-tert-butylcyclopentanone

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Tert-butylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Lacks the tert-butyl group, making it less sterically hindered.

    2-Methylcyclopentanol: Has a methyl group instead of a tert-butyl group, resulting in different reactivity.

    2-Ethylcyclopentanol: Contains an ethyl group, leading to variations in physical and chemical properties.

Uniqueness

2-Tert-butylcyclopentan-1-ol is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical behavior and interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-tert-butylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3

InChI Key

OZFCDDMZWNHANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC1O

Origin of Product

United States

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